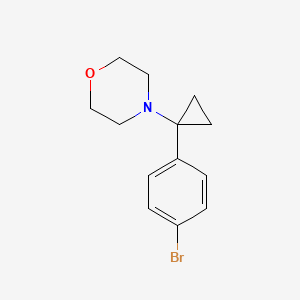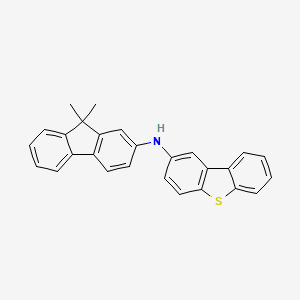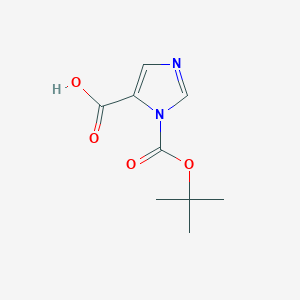
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid is an organic compound that features an imidazole ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the protection of the imidazole ring with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an aqueous or organic solvent at ambient temperature.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong acids like trifluoroacetic acid or hydrochloric acid are employed for deprotection reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Deprotected imidazole derivatives.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid involves its ability to act as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl group can be added to amines under aqueous conditions, providing stability and preventing unwanted reactions . The deprotection process involves the cleavage of the tert-butoxycarbonyl group, which can be achieved using strong acids, leading to the formation of the free amine .
Comparaison Avec Des Composés Similaires
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid: Another compound featuring a tert-butoxycarbonyl group, used in Suzuki-Miyaura cross-coupling reactions.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and as intermediates in organic synthesis.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which make it a valuable intermediate in organic synthesis and medicinal chemistry. Its ability to act as a protecting group for amines and its reactivity under various conditions highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C9H12N2O4 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-10-4-6(11)7(12)13/h4-5H,1-3H3,(H,12,13) |
Clé InChI |
VQMXTGKKHQWWFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=NC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



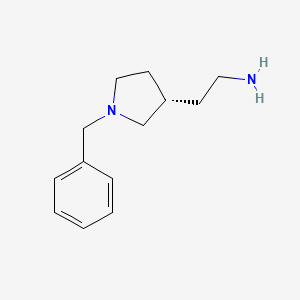

![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
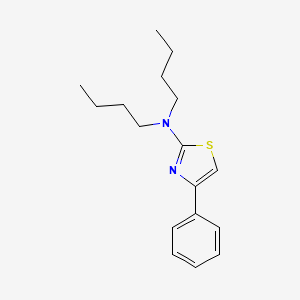
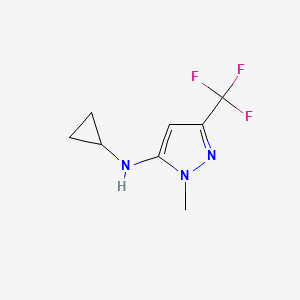
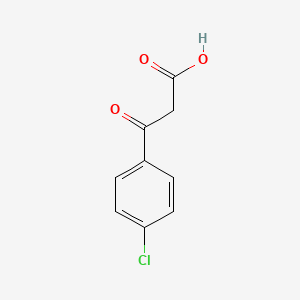
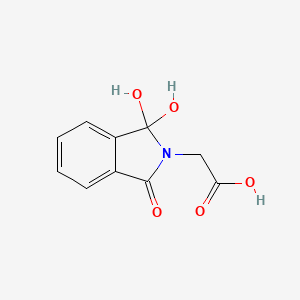
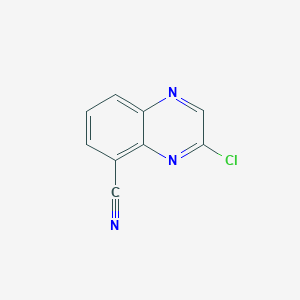


![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
